

# Spectroscopic Data for N-[2-(4-cyanophenoxy)ethyl]acetamide: A Technical Guide

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## Compound of Interest

Compound Name:	N-[2-(4-cyanophenoxy)ethyl]acetamide
CAS No.:	1170842-08-6
Cat. No.:	B1387756

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This in-depth technical guide provides a comprehensive overview of the spectroscopic data for the compound **N-[2-(4-cyanophenoxy)ethyl]acetamide**. Designed for researchers, scientists, and professionals in drug development, this document delves into the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, offering not just the data itself, but also the scientific rationale behind the spectral interpretations and the experimental methodologies for their acquisition.

## Introduction

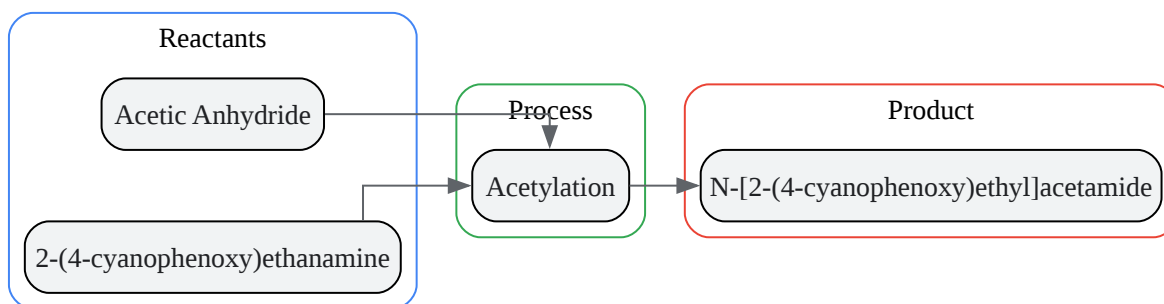
**N-[2-(4-cyanophenoxy)ethyl]acetamide** is a molecule of interest in medicinal chemistry and materials science due to its combination of a flexible acetamide group, a phenoxy linker, and a reactive cyano moiety. The acetamide group can participate in hydrogen bonding, a crucial interaction in biological systems, while the cyanophenoxy group offers a rigid aromatic core with a site for further chemical modification. Accurate spectroscopic characterization is the cornerstone of confirming the identity and purity of this compound, which is essential for any

subsequent research or development activities. This guide provides a detailed analysis of its expected spectroscopic signature.

While direct experimental spectra for this specific molecule are not widely published, this guide leverages established spectroscopic principles and data from closely related analogs to provide a robust and scientifically sound prediction and interpretation of the expected NMR, IR, and MS data.

## Synthesis Pathway

The synthesis of **N-[2-(4-cyanophenoxy)ethyl]acetamide** can be readily achieved through the acetylation of its corresponding primary amine precursor, 2-(4-cyanophenoxy)ethanamine. A standard and high-yielding method involves the use of acetic anhydride, often in the presence of a mild base or in a suitable solvent to facilitate the reaction.



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Caption: Proposed synthesis of **N-[2-(4-cyanophenoxy)ethyl]acetamide**.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for elucidating the carbon-hydrogen framework of a molecule. The predicted  $^1\text{H}$  and  $^{13}\text{C}$  NMR data for **N-[2-(4-cyanophenoxy)ethyl]acetamide** are presented below, with assignments based on the analysis of similar structures and established chemical shift principles.

## $^1\text{H}$ NMR Spectroscopy

The  $^1\text{H}$  NMR spectrum provides information about the different types of protons in the molecule and their connectivity.

Table 1: Predicted  $^1\text{H}$  NMR Data (500 MHz,  $\text{CDCl}_3$ )

Chemical Shift ( $\delta$ , ppm)	Multiplicity	Integration	Assignment
~7.60	d, $J \approx 8.8$ Hz	2H	Ar-H (ortho to CN)
~6.95	d, $J \approx 8.8$ Hz	2H	Ar-H (ortho to O)
~6.10	br s	1H	N-H
~4.10	t, $J \approx 5.5$ Hz	2H	O-CH <sub>2</sub>
~3.65	q, $J \approx 5.5$ Hz	2H	N-CH <sub>2</sub>
~2.00	s	3H	CO-CH <sub>3</sub>

Interpretation of the  $^1\text{H}$  NMR Spectrum:

- Aromatic Protons:** The aromatic region is expected to show two doublets, characteristic of a para-substituted benzene ring. The protons ortho to the electron-withdrawing cyano group will be deshielded and appear at a lower field (~7.60 ppm) compared to the protons ortho to the electron-donating oxygen atom (~6.95 ppm).
- Amide Proton:** The amide proton (N-H) is expected to appear as a broad singlet around 6.10 ppm. Its chemical shift can be variable and is dependent on concentration and solvent.
- Ethyl Chain Protons:** The two methylene groups of the ethyl chain will appear as triplets due to coupling with each other. The methylene group attached to the oxygen (O-CH<sub>2</sub>) will be at a lower field (~4.10 ppm) than the one attached to the nitrogen (N-CH<sub>2</sub>) (~3.65 ppm) due to the higher electronegativity of oxygen.
- Acetyl Protons:** The three protons of the acetyl methyl group will appear as a sharp singlet at a characteristic upfield region (~2.00 ppm).

## $^{13}\text{C}$ NMR Spectroscopy

The  $^{13}\text{C}$  NMR spectrum reveals the number of unique carbon environments in the molecule.

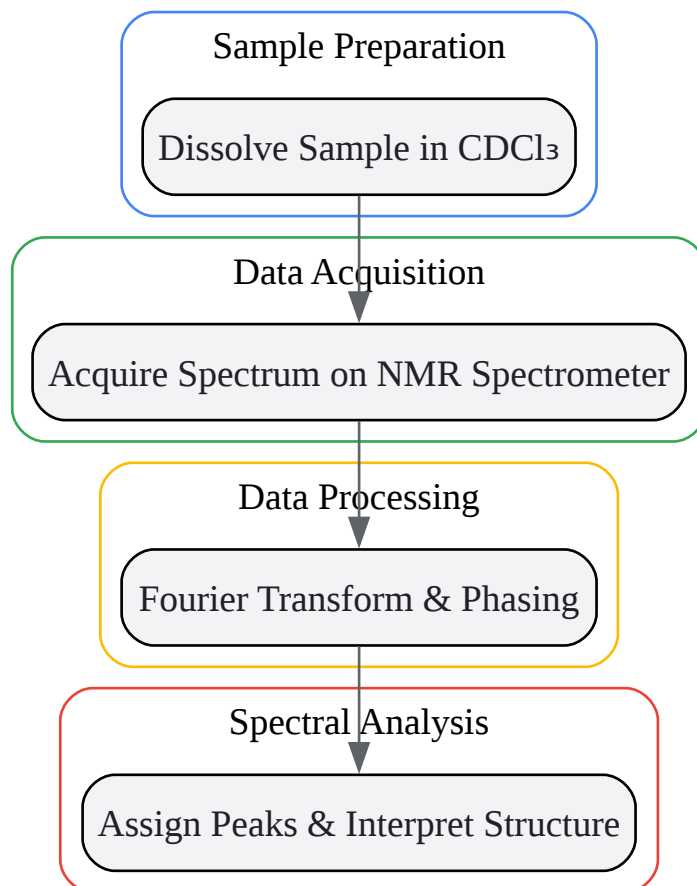
Table 2: Predicted  $^{13}\text{C}$  NMR Data (125 MHz,  $\text{CDCl}_3$ )

Chemical Shift ( $\delta$ , ppm)	Assignment
~170.0	C=O (amide)
~162.0	Ar-C (C-O)
~134.0	Ar-C (ortho to CN)
~119.0	CN
~115.0	Ar-C (ortho to O)
~104.0	Ar-C (ipso to CN)
~66.0	O-CH <sub>2</sub>
~40.0	N-CH <sub>2</sub>
~23.0	CO-CH <sub>3</sub>

Interpretation of the  $^{13}\text{C}$  NMR Spectrum:

- **Carbonyl Carbon:** The amide carbonyl carbon is expected to resonate at the downfield end of the spectrum, around 170.0 ppm.
- **Aromatic Carbons:** The aromatic region will display four distinct signals for the para-substituted ring. The carbon attached to the oxygen (C-O) will be the most downfield among the aromatic carbons (~162.0 ppm). The carbons ortho to the cyano group will be around 134.0 ppm, while those ortho to the oxygen will be at a higher field (~115.0 ppm). The ipso-carbon to which the cyano group is attached is expected at a higher field, around 104.0 ppm.
- **Nitrile Carbon:** The carbon of the cyano group typically appears in the 115-120 ppm region.
- **Aliphatic Carbons:** The two methylene carbons will be distinguishable, with the one attached to oxygen (O-CH<sub>2</sub>) appearing at a lower field (~66.0 ppm) than the one attached to nitrogen

(N-CH<sub>2</sub>) (~40.0 ppm). The acetyl methyl carbon will be found at the most upfield region (~23.0 ppm).



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Caption: General workflow for NMR spectroscopic analysis.

## Infrared (IR) Spectroscopy

IR spectroscopy is a powerful technique for identifying the functional groups present in a molecule. The predicted characteristic IR absorption bands for **N-[2-(4-cyanophenoxy)ethyl]acetamide** are listed below.

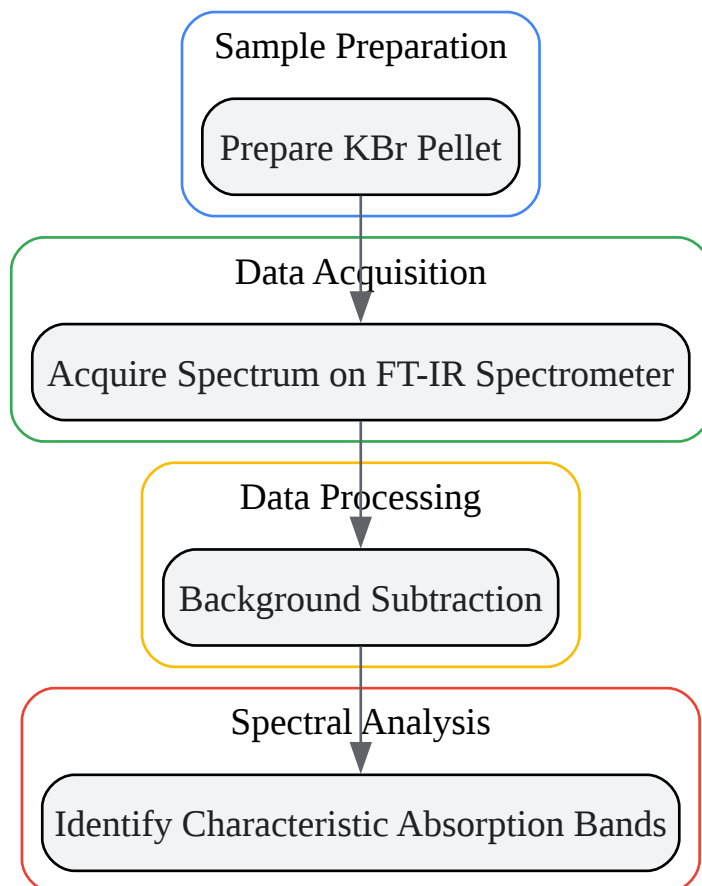
Table 3: Predicted FT-IR Data (KBr Pellet)

Wavenumber (cm <sup>-1</sup> )	Intensity	Assignment
~3300	Strong, broad	N-H stretch (amide)
~3070	Medium	C-H stretch (aromatic)
~2940	Medium	C-H stretch (aliphatic)
~2230	Strong, sharp	C≡N stretch (nitrile)
~1645	Strong, sharp	C=O stretch (Amide I)
~1600, ~1500	Medium, sharp	C=C stretch (aromatic)
~1550	Medium	N-H bend (Amide II)
~1250	Strong	C-O stretch (aryl ether)
~830	Strong	C-H out-of-plane bend (para-disubstituted)

#### Interpretation of the IR Spectrum:

- **N-H Stretch:** A strong, broad absorption around 3300 cm<sup>-1</sup> is characteristic of the N-H stretching vibration in a secondary amide, with the broadening due to hydrogen bonding.
- **C≡N Stretch:** A strong and sharp absorption band around 2230 cm<sup>-1</sup> is a definitive indicator of the nitrile functional group.
- **C=O Stretch (Amide I):** A very strong and sharp absorption around 1645 cm<sup>-1</sup> is characteristic of the carbonyl stretching vibration in a secondary amide.
- **N-H Bend (Amide II):** A medium intensity band around 1550 cm<sup>-1</sup> is attributed to the N-H bending vibration, which is also characteristic of secondary amides.
- **Aromatic and Aliphatic C-H Stretches:** The region between 3100 and 2800 cm<sup>-1</sup> will contain C-H stretching vibrations. Aromatic C-H stretches appear just above 3000 cm<sup>-1</sup>, while aliphatic C-H stretches are found just below 3000 cm<sup>-1</sup>.
- **C-O Stretch:** The strong absorption around 1250 cm<sup>-1</sup> is indicative of the aryl-alkyl ether linkage.

- Aromatic C-H Bending: A strong band around  $830\text{ cm}^{-1}$  suggests para-disubstitution on the benzene ring.



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Caption: General workflow for FT-IR spectroscopic analysis.

## Mass Spectrometry (MS)

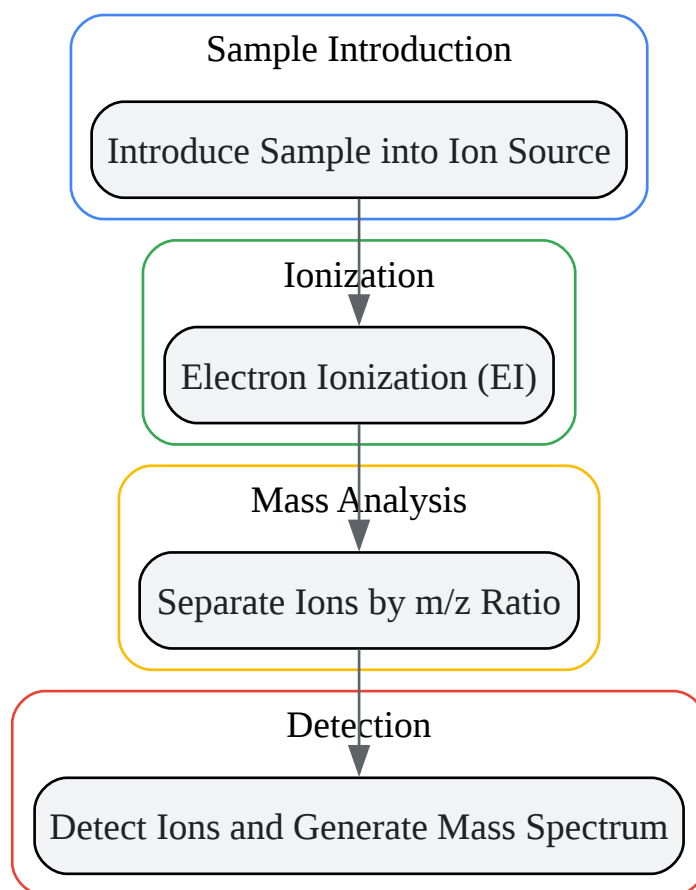
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its structural elucidation. The predicted mass spectral data for **N-[2-(4-cyanophenoxy)ethyl]acetamide** under electron ionization (EI) conditions are presented below.

Table 4: Predicted Mass Spectrometry Data (EI, 70 eV)

m/z	Proposed Fragment Ion
204	$[M]^{+\cdot}$ (Molecular Ion)
161	$[M - \text{CH}_3\text{CO}]^+$
147	$[M - \text{NHCOCH}_3]^+$
120	$[\text{C}_7\text{H}_4\text{OCN}]^+$
102	$[\text{C}_7\text{H}_4\text{N}]^+$
43	$[\text{CH}_3\text{CO}]^+$

#### Interpretation of the Mass Spectrum:

- Molecular Ion: The molecular ion peak ( $[M]^{+\cdot}$ ) is expected at m/z 204, corresponding to the molecular weight of the compound.
- Major Fragmentation Pathways:
  - Alpha-cleavage: Cleavage of the bond between the carbonyl group and the nitrogen is a common fragmentation pathway for amides, leading to the formation of the acetyl cation at m/z 43 ( $[\text{CH}_3\text{CO}]^+$ ).
  - Cleavage of the N-C bond: Fragmentation of the bond between the nitrogen and the ethyl group can lead to a fragment at m/z 161.
  - Cleavage of the ether bond: Cleavage of the C-O ether bond can lead to the formation of the 4-cyanophenoxy radical and a cation at m/z 147. Further fragmentation of the aromatic portion can lead to ions at m/z 120 and 102.



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Caption: General workflow for mass spectrometric analysis.

## Experimental Protocols

The following are detailed, step-by-step methodologies for the key experiments cited in this guide.

### Synthesis of N-[2-(4-cyanophenoxy)ethyl]acetamide

- **Dissolution**: Dissolve 2-(4-cyanophenoxy)ethanamine (1.0 eq) in a suitable solvent such as dichloromethane (DCM) or tetrahydrofuran (THF) in a round-bottom flask equipped with a magnetic stir bar.
- **Addition of Acetylating Agent**: Cool the solution to 0 °C in an ice bath. Add acetic anhydride (1.1 eq) dropwise to the stirred solution.

- **Reaction:** Allow the reaction mixture to warm to room temperature and stir for 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
- **Work-up:** Upon completion, wash the reaction mixture with a saturated aqueous solution of sodium bicarbonate to neutralize any excess acetic acid, followed by a wash with brine.
- **Isolation:** Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
- **Purification:** Purify the crude product by recrystallization or column chromatography to yield pure **N-[2-(4-cyanophenoxy)ethyl]acetamide**.

## NMR Spectroscopy

- **Sample Preparation:** Dissolve approximately 5-10 mg of the purified compound in about 0.6 mL of a deuterated solvent (e.g.,  $\text{CDCl}_3$ ) in a clean, dry NMR tube.
- **Instrumentation:** Acquire the  $^1\text{H}$  and  $^{13}\text{C}$  NMR spectra on a 500 MHz (or higher field) NMR spectrometer.
- **Data Acquisition:** For  $^1\text{H}$  NMR, acquire the spectrum with a sufficient number of scans to obtain a good signal-to-noise ratio. For  $^{13}\text{C}$  NMR, use a proton-decoupled pulse sequence.
- **Data Processing:** Process the raw data using appropriate software, including Fourier transformation, phase correction, and baseline correction. Reference the spectra to the residual solvent peak or an internal standard (e.g., TMS).

## FT-IR Spectroscopy

- **Sample Preparation:** Grind a small amount (1-2 mg) of the solid sample with about 100-200 mg of dry potassium bromide (KBr) using an agate mortar and pestle until a fine, homogeneous powder is obtained.
- **Pellet Formation:** Place the powder in a pellet press and apply pressure to form a thin, transparent pellet.
- **Data Acquisition:** Place the KBr pellet in the sample holder of an FT-IR spectrometer and acquire the spectrum, typically in the range of  $4000\text{-}400\text{ cm}^{-1}$ . A background spectrum of a

blank KBr pellet should be recorded and subtracted from the sample spectrum.

## Mass Spectrometry

- **Sample Introduction:** Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe for a solid sample or after separation by gas chromatography (GC-MS) for a volatile compound.
- **Ionization:** Ionize the sample using electron ionization (EI) at a standard energy of 70 eV.
- **Mass Analysis:** Analyze the resulting ions using a mass analyzer (e.g., quadrupole, time-of-flight).
- **Data Acquisition:** Record the mass-to-charge ratio ( $m/z$ ) and relative abundance of the ions to generate the mass spectrum.

## References

- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning. [\[Link\]](#)
- Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons. [\[Link\]](#)
- NIST Chemistry WebBook. [\[Link\]](#)
- Spectral Database for Organic Compounds (SDBS). [\[Link\]](#)
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